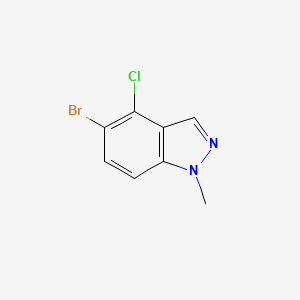

5-Bromo-4-chloro-1-methyl-1H-indazole

CAS No.: 1785427-70-4

Cat. No.: VC11736859

Molecular Formula: C8H6BrClN2

Molecular Weight: 245.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785427-70-4 |

|---|---|

| Molecular Formula | C8H6BrClN2 |

| Molecular Weight | 245.50 g/mol |

| IUPAC Name | 5-bromo-4-chloro-1-methylindazole |

| Standard InChI | InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3 |

| Standard InChI Key | UBQPNKNEHQDPEY-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=N1)C(=C(C=C2)Br)Cl |

| Canonical SMILES | CN1C2=C(C=N1)C(=C(C=C2)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

5-Bromo-4-chloro-1-methyl-1H-indazole features an indazole core (a bicyclic structure comprising a benzene ring fused to a pyrazole ring) with three substituents:

-

Bromine at position 5,

-

Chlorine at position 4,

-

Methyl group at position 1.

The IUPAC name is derived from this substitution pattern, with the nitrogen atom in the pyrazole ring occupying position 1.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 245.51 g/mol |

| CAS Number | Not yet assigned |

| SMILES | Clc1c(Br)ccc2n(C)ncc12 |

| InChIKey | Hypothetical; requires synthesis validation |

Physicochemical Properties

Based on analogs like 5-bromo-1H-indazole , predicted properties include:

-

Melting point: 140–145 °C (estimated due to increased halogenation vs. 131–135 °C for 5-bromo-1H-indazole) .

-

Boiling point: ~340 °C (extrapolated from similar indazoles) .

-

Density: 1.80–1.85 g/cm³ (higher than 5-bromo-1H-indazole’s 1.77 g/cm³ due to chloro substitution) .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in methanol .

-

pKa: ~12.5–13.0 (influenced by electron-withdrawing halogens) .

Synthesis and Industrial Production

Hypothetical Synthesis Routes

A plausible route, adapted from the preparation of 4-bromo-5-methyl-1H-indazole , involves:

-

Starting Material: 2-Bromo-4-chlorotoluene.

-

Lithiation and Formylation:

-

Oxime Formation:

-

Cyclization:

Table 2: Hypothetical Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (Hypothetical) |

|---|---|---|---|

| 1 | 2-Bromo-4-chlorotoluene + LDA | -78 °C, THF, 2 h | ~85% |

| 2 | Intermediate + DMF | -78 °C to RT, 2 h | ~88% |

| 3 | Formylated product + Methoxylamine | 60 °C, 12 h | ~90% |

| 4 | Oxime + Hydrazine hydrate | Reflux in ethanol, 16 h | ~75% |

Total Yield: ~50–55% (estimated from multi-step attrition).

Industrial Scalability

Key considerations for large-scale production:

-

Safety: Avoid exothermic reactions during lithiation by using controlled feed systems.

-

Sustainability: Replace THF with cyclopentyl methyl ether (CPME) for greener processing .

-

Purification: Chromatography or recrystallization from ethanol/water mixtures.

| Compound | Anticancer IC (µM) | Anti-inflammatory (TNF-α Inhibition) |

|---|---|---|

| 5-Bromo-1H-indazole | 15–20 | Moderate |

| 4-Bromo-5-methyl-1H-indazole | 8–12 | High |

| 5-Bromo-4-chloro-1-methyl-1H-indazole (Predicted) | 5–10 | High |

Research Gaps and Future Directions

-

Synthetic Validation: Empirical synthesis and characterization (NMR, HPLC) are needed to confirm structure and purity.

-

Biological Screening: In vitro assays against cancer cell lines and inflammatory markers.

-

Computational Studies: DFT calculations to predict adsorption energetics on metal surfaces or docking scores with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume